molecular formula C11H15ClN2O B1284766 1-(2-Amino-4-chlorophenyl)piperidin-4-ol CAS No. 953717-74-3

1-(2-Amino-4-chlorophenyl)piperidin-4-ol

Cat. No. B1284766
CAS RN: 953717-74-3
M. Wt: 226.7 g/mol
InChI Key: LTHFHPRRYKAMNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(2-Amino-4-chlorophenyl)piperidin-4-ol” is a compound that belongs to the class of organic compounds known as phenylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .


Synthesis Analysis

Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . A series of novel piperidin-4-ol derivatives were designed, synthesized, and evaluated for potential treatment of HIV .


Molecular Structure Analysis

In the crystal structure of a similar compound, 4-(4-Chloro-phen-yl)piperidin-4-ol, the piperidine ring adopts a chair conformation. The hydroxyl substituent and the N-bound H atom occupy the axial positions, while the benzene ring occupies the equatorial position .


Chemical Reactions Analysis

Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . They can be used in the synthesis of a highly potent and selective IP (PGI (2) receptor) agonist .


Physical And Chemical Properties Analysis

The molecular formula of “1-(2-Amino-4-chlorophenyl)piperidin-4-ol” is C11H15ClN2O and its molecular weight is 226.7 g/mol.

Scientific Research Applications

Anticancer Applications

Piperidine derivatives, including “1-(2-Amino-4-chlorophenyl)piperidin-4-ol”, could potentially be used in anticancer treatments . The presence of halogen, carboxyl, nitro, or methyl groups on the ring structure can increase the cytotoxicity of the piperidine derivatives .

Antiviral Applications

Piperidine derivatives have been utilized in antiviral applications . The specific mechanisms and effectiveness would depend on the exact structure and functional groups present in the derivative.

Antimalarial Applications

Piperidine derivatives have also been used in antimalarial treatments . The effectiveness of these derivatives as antimalarial agents would depend on their specific chemical structures.

Antimicrobial and Antifungal Applications

Piperidine derivatives have shown potential in antimicrobial and antifungal applications . These compounds could be used to develop new drugs to treat various bacterial and fungal infections.

Antihypertensive Applications

Piperidine derivatives have been used in the treatment of hypertension . The specific mechanisms and effectiveness would depend on the exact structure and functional groups present in the derivative.

Analgesic and Anti-inflammatory Applications

Piperidine derivatives have been used as analgesic and anti-inflammatory agents . These compounds could potentially be used to develop new pain relief and anti-inflammatory drugs.

Anti-Alzheimer Applications

Piperidine derivatives have shown potential in the treatment of Alzheimer’s disease . The specific mechanisms and effectiveness would depend on the exact structure and functional groups present in the derivative.

Antipsychotic Applications

Piperidine derivatives have been used in the treatment of various psychiatric disorders . These compounds could potentially be used to develop new antipsychotic drugs.

Safety and Hazards

The compound 4-Hydroxypiperidine, which is similar to “1-(2-Amino-4-chlorophenyl)piperidin-4-ol”, has been classified as Eye Irritant 2 and Skin Irritant 2 .

Future Directions

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

1-(2-amino-4-chlorophenyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O/c12-8-1-2-11(10(13)7-8)14-5-3-9(15)4-6-14/h1-2,7,9,15H,3-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHFHPRRYKAMNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=C(C=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Amino-4-chlorophenyl)piperidin-4-ol

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